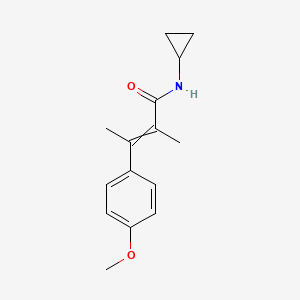
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- is an organic compound that belongs to the class of amides. This compound features a butenamide backbone with a cyclopropyl group, a methoxyphenyl group, and a methyl group attached to it. The (E)-configuration indicates the specific geometric isomerism around the double bond in the butenamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- typically involves the following steps:
Formation of the Butenamide Backbone: This can be achieved through the reaction of an appropriate butenoic acid derivative with ammonia or an amine under dehydrating conditions.
Introduction of the Cyclopropyl Group: This step may involve the cyclopropanation of an alkene precursor using reagents such as diazomethane or Simmons-Smith reagent.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using a methoxybenzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the double bond in the butenamide backbone, converting it to a saturated amide.
Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions, leading to various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can be employed under basic conditions.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)- may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenamide, N-cyclopropyl-3-(4-hydroxyphenyl)-2-methyl-, (E)-: Similar structure but with a hydroxy group instead of a methoxy group.
2-Butenamide, N-cyclopropyl-3-(4-chlorophenyl)-2-methyl-, (E)-: Similar structure but with a chloro group instead of a methoxy group.
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-ethyl-, (E)-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the methoxy group on the phenyl ring and the specific (E)-configuration around the double bond may impart unique chemical and biological properties to 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (E)-. These properties could include specific reactivity patterns, binding affinities, and biological activities that distinguish it from similar compounds.
Propiedades
Número CAS |
60548-31-4 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
N-cyclopropyl-3-(4-methoxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-10(11(2)15(17)16-13-6-7-13)12-4-8-14(18-3)9-5-12/h4-5,8-9,13H,6-7H2,1-3H3,(H,16,17) |
Clave InChI |
NJCVMQUEWFSPQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


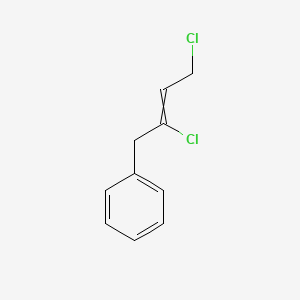
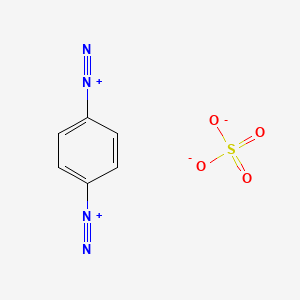



![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)
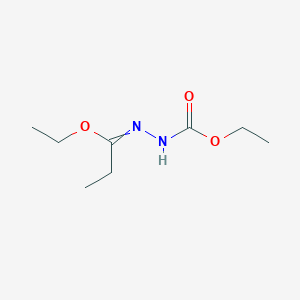
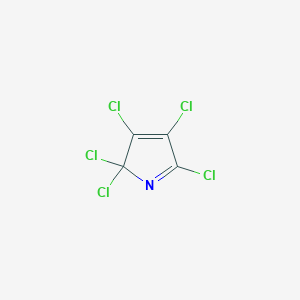
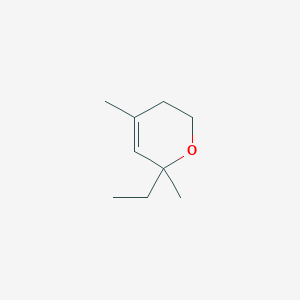
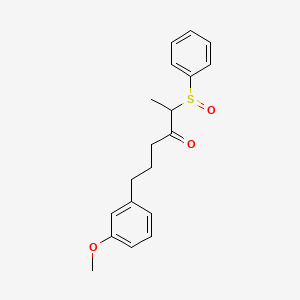
![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)
